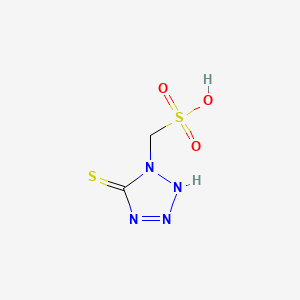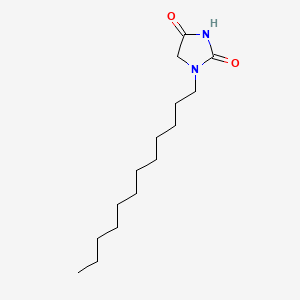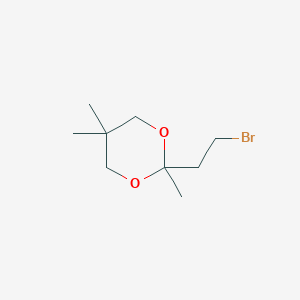
4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide
Descripción general
Descripción
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide (CAS# 91898-93-0) is a protecting group for primary alcohols . It is frequently used in the synthesis of branched ribonucleotides and nucleotide derivatives .
Molecular Structure Analysis
The molecule contains a total of 85 bonds. There are 67 non-H bonds, 42 multiple bonds, 6 rotatable bonds, 6 double bonds, 36 aromatic bonds, 3 five-membered rings, 6 six-membered rings, 3 nine-membered rings, and 3 imides .Chemical Reactions Analysis
While specific chemical reactions involving 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide are not available, it’s known that it’s used as a protecting group for primary alcohols . This suggests that it may be involved in reactions where the protection and deprotection of alcohol groups are necessary.Physical And Chemical Properties Analysis
The molecular formula of the compound is C43H18BrCl6N3O6 and it has a molecular weight of 965.24 . The predicted density is 1.756±0.06 g/cm3 and the predicted pKa is -3.23±0.20 .Aplicaciones Científicas De Investigación
Protecting Reagent for Primary Alcohols
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide: is widely used as a protecting reagent for primary alcohols . This application is crucial in synthetic chemistry where the protection of alcohol groups is necessary to prevent unwanted reactions during synthesis processes. The compound’s ability to protect the alcohol group allows for greater control and selectivity in chemical reactions.
Synthesis of Branched Ribonucleotides
The compound serves as a key reagent in the synthesis of branched ribonucleotides . Ribonucleotides are the building blocks of RNA, and their branched variants have significant implications in the study of RNA structure and function, as well as in the development of RNA-based therapeutics.
Nucleotide Derivatives Production
It is also employed in the production of various nucleotide derivatives . These derivatives are important for studying nucleic acid interactions, understanding genetic code, and developing new drugs that target specific nucleotide sequences.
Research on Asymmetric Synthesis
The compound has applications in the field of asymmetric synthesis. It can be used as an additive to improve enantioselectivity in catalytic reactions . Asymmetric synthesis is vital for creating compounds with the desired chirality, a key aspect in pharmaceuticals.
Catalysis of Organic Reactions
In organic chemistry, 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide can act as a catalyst or a component of a catalyst system for various organic reactions . This includes facilitating bond formations or breakages under controlled conditions.
Material Science Applications
Lastly, the compound finds use in material science, particularly in the synthesis of complex organic pigments such as octachloro-Cu-phthalocyanine . These pigments have a range of applications from dyeing fabrics to creating organic semiconductors.
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331+P310, P303+P361+P353+P310+P363, P304+P340+P310, P305+P351+P338+P310, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary target of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide, also known as 2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione, is primary alcohols . This compound is frequently used in the synthesis of branched ribonucleotides and nucleotide derivatives .
Mode of Action
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide acts as a protecting group for primary alcohols . It interacts with its targets by forming a protective layer around the primary alcohol group, preventing it from reacting with other substances during the synthesis process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of branched ribonucleotides and nucleotide derivatives . By acting as a protecting group, it allows for the controlled addition of other functional groups to the molecule, thereby influencing the overall synthesis pathway .
Pharmacokinetics
As a reagent used in chemical synthesis, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific conditions of the reaction and the nature of the final product .
Result of Action
The result of the action of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide is the successful synthesis of branched ribonucleotides and nucleotide derivatives . By protecting the primary alcohol group, it allows for the controlled addition of other functional groups, leading to the formation of the desired final product .
Action Environment
The action, efficacy, and stability of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide are influenced by various environmental factors, including the conditions of the reaction in which it is used . Factors such as temperature, pH, and the presence of other reagents can affect its ability to act as a protecting group .
Propiedades
IUPAC Name |
2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H18BrCl6N3O6/c44-43(19-1-7-22(8-2-19)51-37(54)25-13-31(45)32(46)14-26(25)38(51)55,20-3-9-23(10-4-20)52-39(56)27-15-33(47)34(48)16-28(27)40(52)57)21-5-11-24(12-6-21)53-41(58)29-17-35(49)36(50)18-30(29)42(53)59/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNGHXQORJDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)(C5=CC=C(C=C5)N6C(=O)C7=CC(=C(C=C7C6=O)Cl)Cl)Br)N8C(=O)C9=CC(=C(C=C9C8=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H18BrCl6N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394398 | |
| Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide | |
CAS RN |
91898-93-0 | |
| Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide [Protecting Reagent for Primary Alcohol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)









